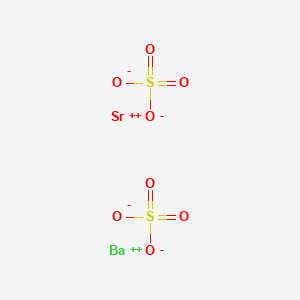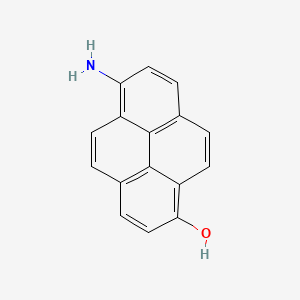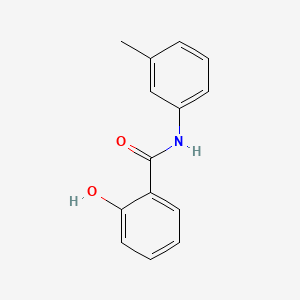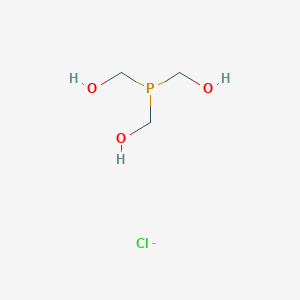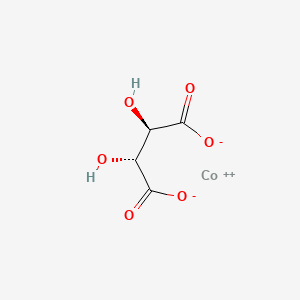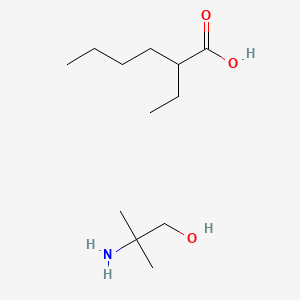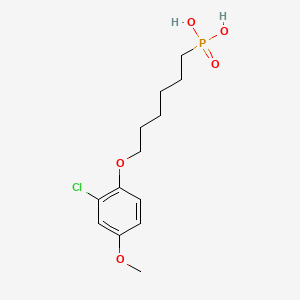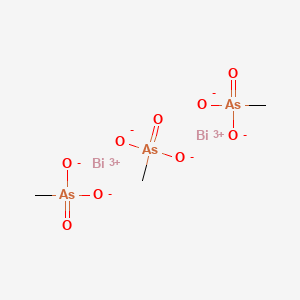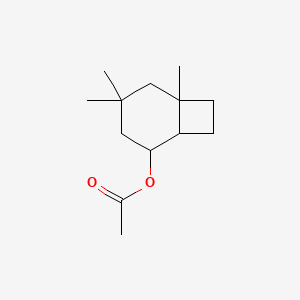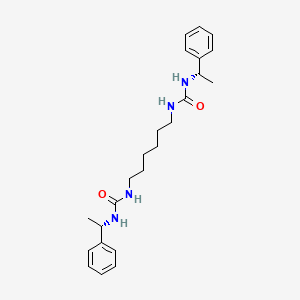
Bis(2-aminoethyl) decyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminoethyl) decyl phosphate is an organic compound with the molecular formula C14H33N2O4P. It is known for its unique structure, which includes a decyl phosphate group and two aminoethyl groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) decyl phosphate typically involves the reaction of decyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with careful monitoring of reaction parameters to maintain product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-aminoethyl) decyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group or the aminoethyl groups.
Substitution: The aminoethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted aminoethyl compounds .
Wissenschaftliche Forschungsanwendungen
Bis(2-aminoethyl) decyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers
Wirkmechanismus
The mechanism of action of Bis(2-aminoethyl) decyl phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and fluidity. It may also bind to proteins and enzymes, affecting their activity and function. These interactions are mediated by the phosphate and aminoethyl groups, which can form hydrogen bonds and electrostatic interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-aminoethyl) octyl phosphate
- Bis(2-aminoethyl) dodecyl phosphate
- Bis(2-aminoethyl) hexyl phosphate
Comparison: Bis(2-aminoethyl) decyl phosphate is unique due to its specific chain length and the presence of two aminoethyl groups. Compared to its analogs with shorter or longer alkyl chains, it exhibits different solubility, reactivity, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
85508-14-1 |
|---|---|
Molekularformel |
C14H33N2O4P |
Molekulargewicht |
324.40 g/mol |
IUPAC-Name |
bis(2-aminoethyl) decyl phosphate |
InChI |
InChI=1S/C14H33N2O4P/c1-2-3-4-5-6-7-8-9-12-18-21(17,19-13-10-15)20-14-11-16/h2-16H2,1H3 |
InChI-Schlüssel |
DCLDCRBASITBMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOP(=O)(OCCN)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


